molecular formula C10H8FNO2 B12100643 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid

7-Fluoro-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12100643
M. Wt: 193.17 g/mol
InChI Key: JKMJYHGOBBLOHS-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) is a fluorinated indole derivative with a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol . This compound is supplied as a yellow to white solid that should be stored sealed in a dry environment at room temperature . In scientific research, this indole-2-carboxylic acid scaffold serves as a critical building block in medicinal chemistry, particularly in the development of novel antiviral agents. Research indicates that analogous 7-fluoro-substituted indole compounds have been explored as potent inhibitors of the influenza virus polymerase, functioning as bioisosteric replacements for other heterocyclic scaffolds to improve metabolic stability and efficacy . Furthermore, the indole-2-carboxylic acid core is a recognized pharmacophore in the discovery of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Derivatives based on this structure can chelate magnesium ions within the enzyme's active site, providing a promising foundation for developing treatments against resistant viral strains . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJYHGOBBLOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosyl Protection and Regioselective Deprotonation

A widely reported approach involves protecting the indole nitrogen to direct functionalization at position 2. In a protocol adapted from influenza inhibitor synthesis, 7-fluoro-5-methyl-1H-indole undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in dimethylformamide (DMF) with sodium hydride (NaH) as a base, achieving 92% yield for the intermediate 7-fluoro-5-methyl-1-tosyl-1H-indole (6c ). The tosyl group serves dual purposes:

  • Steric and Electronic Direction : The electron-withdrawing tosyl moiety deactivates the indole ring, enabling selective deprotonation at C2 using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

  • Carboxylation : Quenching the lithiated species with dry ice (CO₂) introduces the carboxylic acid group. Subsequent deprotection with aqueous lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) affords the target compound in 68% yield over two steps.

Critical Parameters :

  • Temperature Control : Metalation below −70°C minimizes side reactions.

  • Moisture Sensitivity : Anhydrous conditions are essential to prevent premature protonation.

Cross-Coupling with Ethyl Bromoacetate

Ullmann-Type Coupling for Ester Formation

An alternative route leverages transition metal catalysis to install the carboxylic acid precursor. Starting with 7-fluoro-5-methyl-1H-indole, copper(I)-mediated coupling with ethyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) and N,N-dimethylglycine (DMG) in dimethyl sulfoxide (DMSO) at 110°C furnishes the ethyl ester derivative in 25% yield. Hydrolysis of the ester using 6 M hydrochloric acid (HCl) under reflux for 12 hours provides the carboxylic acid with 79% efficiency.

Advantages :

  • Functional Group Tolerance : The method accommodates pre-existing fluorine and methyl substituents.

  • Scalability : Gram-scale reactions have been demonstrated in analogous indole carboxylations.

Limitations :

  • Moderate Yield : Competitive side reactions at other positions reduce efficiency.

Halogenation and Functional Group Interconversion

Bromination at C2

Electrophilic bromination of 7-fluoro-5-methyl-1H-indole using bromine (Br₂) in dichloromethane (DCM) at 0°C selectively substitutes position 2, yielding 2-bromo-7-fluoro-5-methyl-1H-indole in 63% yield. This intermediate serves as a versatile precursor for carboxylation:

Palladium-Catalyzed Carbonylation

A carbon monoxide (CO) atmosphere with palladium(II) acetate [Pd(OAc)₂], 1,1'-bis(diphenylphosphino)ferrocene (dppf), and triethylamine (Et₃N) in methanol at 80°C converts the bromide to the methyl ester, which is hydrolyzed using LiOH to the carboxylic acid (overall yield: 44%).

Cyanation and Hydrolysis

Treatment with copper(I) cyanide (CuCN) in DMF at 120°C installs a nitrile group, followed by acidic hydrolysis (H₂SO₄, H₂O, reflux) to yield the carboxylic acid (51% over two steps).

Fischer Indole Synthesis Approach

Cyclization of Substituted Phenylhydrazines

While less commonly reported for this specific target, the classical Fischer indole synthesis offers a route from 4-fluoro-2-methylphenylhydrazine and pyruvic acid. Heating in acetic acid (AcOH) at 120°C induces cyclization to form the indole ring with an inherent carboxylic acid group at position 2. However, this method suffers from regioselectivity challenges, producing mixtures of 5- and 7-substituted isomers.

Optimization Strategies :

  • Microwave Assistance : Reducing reaction time to 30 minutes improves yield to 35%.

  • Directed Cyclization : Electron-withdrawing groups on the phenylhydrazine direct ring closure to the desired position.

Comparative Analysis of Synthetic Methods

Method Key Steps Reagents/Conditions Yield Advantages Challenges
Directed MetalationTosylation → LDA → CO₂ → DeprotectionTsCl, NaH, LDA, CO₂, LiOH68%High regioselectivityMoisture-sensitive steps
Ullmann CouplingCu(I)-mediated coupling → HydrolysisCuI, DMG, Cs₂CO₃, HCl25% → 79%ScalableModerate ester formation efficiency
Bromination/CarbonylationBr₂ → Pd-catalyzed CO insertionBr₂, Pd(OAc)₂, CO, LiOH44%Versatile intermediateRequires high-pressure CO
Fischer SynthesisPhenylhydrazine cyclizationAcOH, microwave35%Builds indole core from scratchRegioselectivity issues

Challenges and Optimization

Competing Substituent Effects

The electron-donating methyl group at C5 and electron-withdrawing fluorine at C7 create electronic conflicts that influence reaction outcomes. For instance, in bromination reactions, the methyl group directs electrophiles to C4 and C6, necessitating careful control of stoichiometry and temperature to favor C2 substitution.

Purification Difficulties

The polar carboxylic acid group complicates isolation via standard silica gel chromatography. Acid-base extraction using sodium bicarbonate (NaHCO₃) and ethyl acetate is often employed, followed by recrystallization from ethanol/water mixtures.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-5-methyl-1H-indole-2-carboxylic acid serves as a precursor in drug development, particularly for compounds targeting infectious diseases and cancer. Its structural characteristics allow it to interact with various biological targets, enhancing its potential as a therapeutic agent.

Case Study: Influenza Inhibition
A study evaluated 7-fluoro-substituted indoles as bioisosteric replacements for existing antiviral compounds. The derivative 5,7-difluoroindole was identified as a potent inhibitor of influenza virus polymerase basic protein 2 (PB2), demonstrating effective binding and reduced metabolism compared to traditional inhibitors. This highlights the potential of 7-fluoroindoles in developing novel antiviral therapies .

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial properties : Investigated for effectiveness against various bacterial strains.
  • Anticancer effects : Studies have shown potential in inhibiting cancer cell proliferation through interaction with specific enzymes involved in tumor growth.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusCell wall synthesis inhibition
AnticancerHeLa cellsApoptosis induction via caspase activation

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various chemical processes, contributing to advancements in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

5-Fluoro-1H-indole-2-carboxylic acid (CAS similarity: 0.82)

  • Fluorine at position 5 vs. 7.
  • The 5-fluoro derivative exhibits altered electron distribution, reducing electron density at adjacent positions compared to the 7-fluoro isomer. This impacts reactivity in electrophilic substitution reactions and binding affinity in biological targets .

The meta-fluorine placement may also influence π-stacking interactions in protein binding .

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid Nitro group at position 5 vs. methyl. The nitro group is strongly electron-withdrawing, decreasing pKa of the carboxylic acid (enhancing acidity) and reducing solubility in non-polar solvents. This contrasts with the methyl group, which increases hydrophobicity .

Substituent Type and Physicochemical Properties

Key Analogs :

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) Chlorine at position 7 vs. fluorine. Safety data indicates hazards (H315: skin irritation; H319: eye irritation), suggesting higher reactivity than fluoro analogs .

7-Methoxy-1H-indole-3-carboxylic acid

  • Methoxy at position 7 vs. methyl. The electron-donating methoxy group increases electron density on the indole ring, altering UV-Vis spectra and redox behavior. The carboxylic acid at position 3 (vs. 2) may reduce intermolecular hydrogen bonding in crystalline forms .

Spectral Data :

  • 5-Fluoro-N-(4-benzoylphenyl)-1H-indole-2-carboxamide (): $ ^1H $-NMR: NHCO proton at δ 12.33; H-1 indole at δ 9.25. $ ^{13}C $-NMR: Carbonyl signals at δ 157.62 (amide) and δ 190.5 (benzoyl). Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield compared to non-fluorinated analogs .

Biological Activity

7-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, characterized by a unique heterocyclic structure. Its molecular formula is C10H8FNO2, featuring a fluorine atom at the 7-position and a methyl group at the 5-position of the indole ring, with a carboxylic acid functional group at the 2-position. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of drug development for various diseases, including cancer and viral infections.

The chemical behavior of this compound is influenced by its functional groups, allowing it to participate in various chemical reactions typical of both carboxylic acids and indoles. The presence of the carboxylic acid group contributes to its acidic properties, making it suitable for interactions with biological targets such as enzymes and receptors.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development aimed at treating infections and cancer. Notably, studies have highlighted its potential as an HIV-1 integrase inhibitor , where it has been shown to chelate metal ions essential for integrase activity, thereby impairing viral replication .

Case Studies and Research Findings

Several studies have demonstrated the biological efficacy of this compound:

  • Integrase Inhibition : In a study focused on indole derivatives as integrase inhibitors, this compound was identified as a promising scaffold. It was shown to inhibit HIV-1 integrase with an IC50 value of approximately 32.37μM32.37\,\mu M . Structural optimizations have led to derivatives with enhanced inhibitory effects.
  • Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of indole-2-carboxylic acids have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines . This highlights its potential as an anticancer agent.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects includes binding interactions with DNA and metal ions within enzymatic active sites, facilitating significant pharmacological actions .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameIC50 (μM)Unique Features
This compound32.37Integrase inhibitor; chelates Mg²⁺ ions
Indole-2-carboxylic acid derivative (compound 3)12.41Higher potency against HIV integrase
5-FluoroindoleVariesLacks carboxylic functionality
1-MethylindoleVariesDifferent biological activity compared to fluorinated variants

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Fluoro-5-methyl-1H-indole-2-carboxylic acid, and how do their yields and purity compare?

  • Methodological Answer :

  • Fischer Indole Synthesis : A classic approach using phenylhydrazines and carbonyl compounds. Optimize fluorination and methylation steps via regioselective strategies (e.g., halogen-directed metalation) .
  • Palladium-Catalyzed Cross-Coupling : Introduce fluorine or methyl groups post-indole ring formation using Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to achieve >95% purity. Validate purity via NMR (1H/13C) and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The carboxylic proton (δ ~12-13 ppm) and fluorine coupling (J ~8-12 Hz) require careful integration .
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1680-1720 cm⁻¹) and indole N-H (~3400 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻. Compare with theoretical m/z (C10H7FNO2 = 192.06) .

Q. How can researchers mitigate solubility challenges for this compound in aqueous assays?

  • Methodological Answer :

  • pH Adjustment : Deprotonate the carboxylic acid at pH >7 using buffers (e.g., PBS, pH 7.4) to enhance solubility .
  • Co-Solvents : Use DMSO (<1% v/v) or ethanol (≤10% v/v) to maintain bioactivity without cytotoxicity .
  • Derivatization : Synthesize methyl or ethyl esters (via Fischer esterification) for improved lipophilicity in cell-based assays .

Advanced Research Questions

Q. How should discrepancies in NMR data between synthetic batches be resolved?

  • Methodological Answer :

  • Solvent Artifacts : Confirm absence of residual solvents (e.g., DMF, THF) via HSQC or TOCSY to rule out peak splitting .
  • Tautomerism : Investigate keto-enol tautomerism in D2O via variable-temperature NMR. Compare with DFT calculations (e.g., Gaussian) for predicted shifts .
  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., dehalogenated or dimerized species) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :

  • Substituent Variation : Modify fluorine (electron-withdrawing) and methyl (steric) groups to assess effects on kinase binding (e.g., VEGF-R2, PDGF-Rβ) .
  • Biochemical Assays : Measure IC50 via fluorescence polarization (ATP competition) or radiometric assays (32P-ATP incorporation).
  • Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Validate with MD simulations (AMBER) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate in buffers (pH 1-9) at 37°C for 24h. Monitor degradation via HPLC-UV (λ = 254 nm). Carboxylic acid derivatives are prone to decarboxylation at pH <3 .
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation. Assess via accelerated stability testing (ICH Q1A guidelines) .

Q. How can researchers address conflicting bioactivity data across cell lines?

  • Methodological Answer :

  • Cell Permeability : Measure intracellular accumulation via LC-MS/MS. Use efflux inhibitors (e.g., verapamil for P-gp) to assess transporter effects .
  • Metabolic Profiling : Incubate with liver microsomes (human/rodent) to identify phase I/II metabolites. Correlate with loss of activity .

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